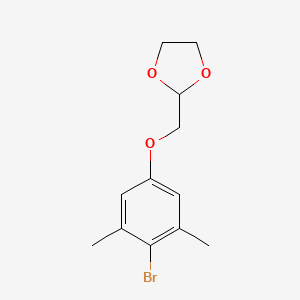
2-(4-Bromo-3,5-dimethyl-phenoxy)methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3,5-dimethyl-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C12H15BrO3. This compound features a brominated aromatic ring and a dioxolane ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethyl-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 4-bromo-3,5-dimethylphenol with a suitable dioxolane derivative. One common method is the Williamson ether synthesis, where 4-bromo-3,5-dimethylphenol reacts with 2-bromomethyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-3,5-dimethyl-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amino derivatives of the original compound.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: The major product is the hydrogenated derivative of the original compound.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3,5-dimethyl-phenoxy)methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its brominated aromatic ring makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3,5-dimethyl-phenoxy)methyl-1,3-dioxolane depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its brominated aromatic ring and dioxolane moiety. These interactions can lead to the modulation of biological pathways, resulting in the desired therapeutic or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromomethyl-1,3-dioxolane: A similar compound with a bromomethyl group attached to the dioxolane ring.
4-Bromo-3,5-dimethylphenol: The precursor used in the synthesis of 2-(4-Bromo-3,5-dimethyl-phenoxy)methyl-1,3-dioxolane.
2-(4-Bromo-3,5-dimethyl-phenoxy)ethanol: A related compound with an ethanol group instead of the dioxolane ring.
Uniqueness
This compound is unique due to the presence of both a brominated aromatic ring and a dioxolane ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C12H15BrO3 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
2-[(4-bromo-3,5-dimethylphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO3/c1-8-5-10(6-9(2)12(8)13)16-7-11-14-3-4-15-11/h5-6,11H,3-4,7H2,1-2H3 |
Clave InChI |
LTQNHOMSUTXCOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)OCC2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


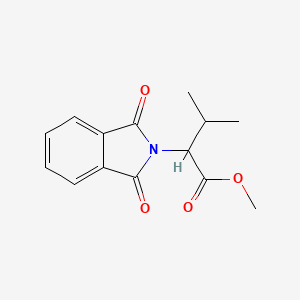
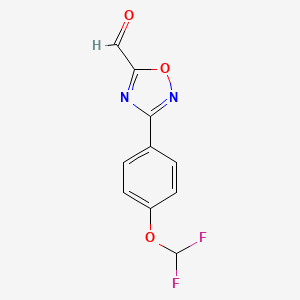
![2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785042.png)
![[1,4'-Bipiperidin]-4-one](/img/structure/B11785046.png)



![5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B11785068.png)
![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)
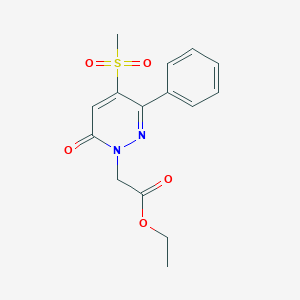
![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)
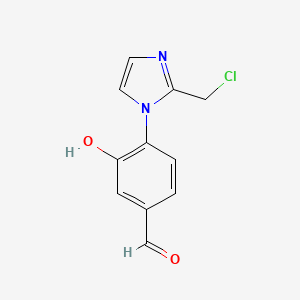
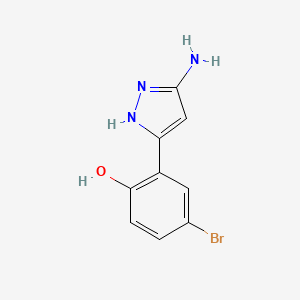
![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)
